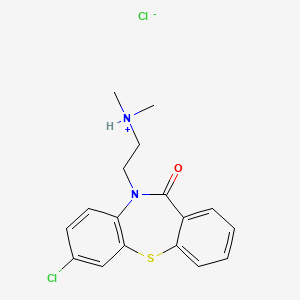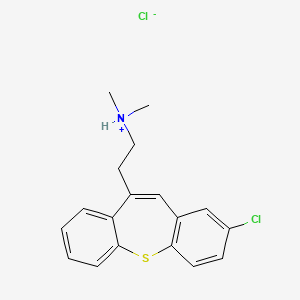
2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzo(b,f)thiepin core, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride typically involves multiple steps, starting from the appropriate dibenzo(b,f)thiepin precursor. The key steps include chlorination, amination, and subsequent quaternization to form the hydrochloride salt. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation, which are crucial for its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dimethylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
- 1-Chloro-2-dimethylaminoethane hydrochloride
Uniqueness
Compared to similar compounds, 2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride stands out due to its dibenzo(b,f)thiepin core, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity to molecular targets, making it more effective in its applications.
Propiedades
Número CAS |
62674-99-1 |
|---|---|
Fórmula molecular |
C18H19Cl2NS |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
2-(3-chlorobenzo[b][1]benzothiepin-6-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H18ClNS.ClH/c1-20(2)10-9-13-11-14-12-15(19)7-8-17(14)21-18-6-4-3-5-16(13)18;/h3-8,11-12H,9-10H2,1-2H3;1H |
Clave InChI |
VAZAJUYAZGHOSO-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCC1=CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C31.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


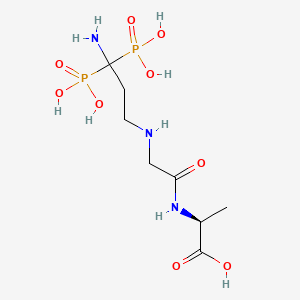
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)


![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)

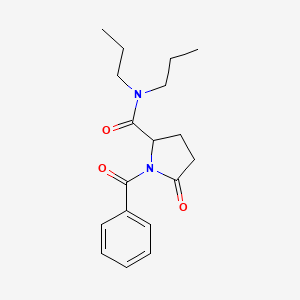
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
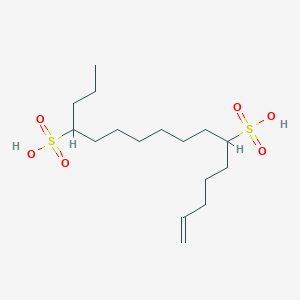

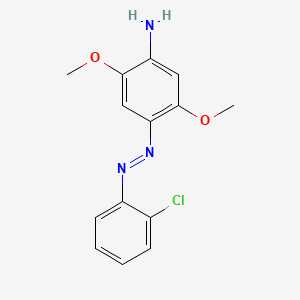

![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
